2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a chloronitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts are commonly used
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most notable reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium(0) or palladium(II) catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or DCM.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Amino Derivatives: Formed from the reduction of the nitro group.
Boronic Acids/Esters: Formed from the oxidation of the boron atom.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the development of advanced materials, including polymers and nanomaterials.
Biological Studies: As a probe in biochemical assays and for the modification of biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boron atom of the dioxaborolane transfers the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
4-Chloro-2-nitrophenylboronic Acid: Another similar compound with a different substitution pattern on the phenyl ring.
4-Chloro-2-nitrophenyl Isocyanate: Contains an isocyanate group instead of a boronic acid or dioxaborolane ring.
Uniqueness
2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its handling in various organic solvents, making it a preferred reagent in organic synthesis.
Properties
Molecular Formula |
C12H15BClNO4 |
---|---|
Molecular Weight |
283.52 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 |
InChI Key |
SQTUTAYASGATCG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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